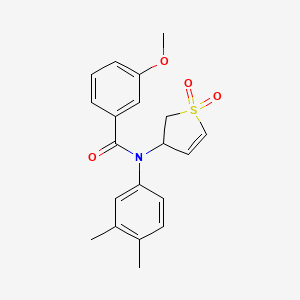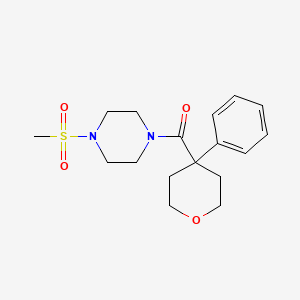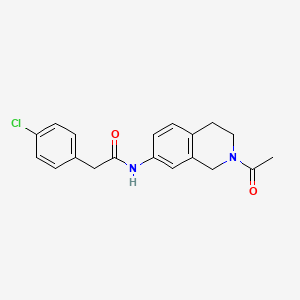![molecular formula C23H25NO5 B2632979 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid CAS No. 1344100-07-7](/img/structure/B2632979.png)
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-YL)oxy)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid: is a synthetic organic compound characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, linked via an ether bond to a propanoic acid moiety. This compound is often used in peptide synthesis due to the presence of the Fmoc group, which is a common protecting group for amines in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid typically involves multiple steps:
Formation of the Fmoc-protected piperidine: The piperidine ring is first protected with the Fmoc group. This is usually achieved by reacting piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Etherification: The Fmoc-protected piperidine is then reacted with 3-bromopropanoic acid under basic conditions to form the ether linkage. This step often requires a strong base like sodium hydride (NaH) to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free amine.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively. These reactions often require activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The ether linkage can be cleaved under acidic or basic conditions, depending on the desired transformation.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Esterification: Alcohols, DCC or DIC, and a base like triethylamine.
Amidation: Amines, DCC or DIC, and a base.
Major Products
Deprotected amine: Resulting from the removal of the Fmoc group.
Esters and amides: Formed from reactions with alcohols and amines, respectively.
科学研究应用
3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid: has several applications in scientific research:
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Fmoc group protects the amine functionality during chain elongation.
Medicinal Chemistry: It serves as a building block in the synthesis of various bioactive molecules, including potential drug candidates.
Bioconjugation: The compound can be used to link peptides or other biomolecules to various surfaces or carriers, facilitating the study of biological interactions.
作用机制
The primary mechanism of action for 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amine site, allowing for selective deprotection and subsequent reactions. This selective protection and deprotection are crucial for the stepwise synthesis of peptides.
相似化合物的比较
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used for protecting amines in peptide synthesis.
Boc-protected piperidine: Another protecting group used in organic synthesis.
Cbz-protected piperidine: Similar to Fmoc but with a different protecting group.
Uniqueness
- The combination of the Fmoc group with a piperidine ring and a propanoic acid moiety makes 3-((1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl)oxy)propanoic acid particularly useful in peptide synthesis, offering both protection and a functional handle for further modifications.
This compound’s unique structure and reactivity make it a valuable tool in synthetic organic chemistry and related fields.
属性
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-22(26)11-14-28-16-9-12-24(13-10-16)23(27)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGADXNMRGHPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2632901.png)

![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)
![N-(4-butylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2632906.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2632908.png)
![3-Phenyl-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)propan-1-one](/img/structure/B2632909.png)
![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)
![N-(1-cyanocyclopentyl)-2-{[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2632915.png)
![N-[4-(dimethylamino)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2632919.png)
